molecular formula C14H14ClNO3S2 B2736956 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide CAS No. 2034272-17-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide

Cat. No.: B2736956
CAS No.: 2034272-17-6
M. Wt: 343.84
InChI Key: SYPGVHZPWGALRO-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorobenzenesulfonamide core linked via an ethyl group to a 5-acetylthiophene moiety. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 5-acetylthiophene group contributes to solubility modulation and may engage in π-π stacking interactions.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-10(17)14-6-5-12(20-14)7-8-16-21(18,19)13-4-2-3-11(15)9-13/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPGVHZPWGALRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a synthetic organic compound notable for its unique structure, which includes a thiophene ring, an ethyl chain, and a chlorobenzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H16ClN1O2SC_{15}H_{16}ClN_{1}O_{2}S

Its structural features include:

  • A thiophene ring substituted with an acetyl group .
  • An ethyl chain linking the thiophene to a 3-chlorobenzenesulfonamide moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Acetylation : The thiophene is acetylated using acetic anhydride.
  • Ethylation : The acetylated thiophene is reacted with ethyl bromide.
  • Formation of the Benzene Sulfonamide Moiety : This is achieved by reacting the ethylated thiophene with 3-chlorobenzenesulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that derivatives of thiophene, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth due to its ability to disrupt cellular processes.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the inhibition of the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Specifically, it has been noted that pretreatment with this compound leads to increased phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates cell cycle arrest and promotes apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

  • The thiophene ring enhances lipophilicity and facilitates membrane permeability.
  • The chlorobenzenesulfonamide moiety is critical for binding interactions with biological targets.

Comparative analysis with similar compounds reveals that modifications in the substituents can significantly alter biological efficacy and selectivity.

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in MCF-7 and PC-3 cells via JNK pathway activation.
AntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of cellular integrity.
SAR AnalysisIdentified key structural features contributing to enhanced biological activity compared to related compounds.

Comparison with Similar Compounds

Structural Analogues in the H-Series Inhibitors ()

The H-series inhibitors, such as H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 hydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide), share the sulfonamide backbone but differ in their aromatic systems and substituents:

Compound Aromatic Core Substituents Biological Target Key Features
Target Compound 3-Chlorobenzene 5-Acetylthiophen-2-yl ethyl Not explicitly reported Combines sulfonamide with thiophene
H-8 Hydrochloride Isoquinoline Methylaminoethyl Protein Kinase A (PKA) Enhanced solubility via charged amine
H-9 Hydrochloride Isoquinoline Aminoethyl Broad-spectrum kinases Flexible linker for target engagement

Key Differences :

  • Aromatic Systems: The target compound employs a chlorobenzene-thiophene hybrid, whereas H-series compounds use isoquinoline. Isoquinoline’s planar structure may favor intercalation in kinase ATP-binding pockets, while the acetylthiophene in the target compound could prioritize solubility or alternate binding modes.

Thiophene-Containing Derivatives ()

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (Table 8, ) share the thiophene core but differ in substitution patterns:

Feature Target Compound Ethyl 2-Oxoacetate Derivatives
Thiophene Substitution 5-Acetyl 2-Dimethylamino, 3-oxoacetate
Functional Groups Sulfonamide, chloroarene Ester, oxoacetate
Potential Applications Enzyme inhibition Multicomponent synthesis intermediates

Comparison :

  • The acetyl group in the target compound may confer metabolic stability compared to the labile ester/oxoacetate groups in derivatives.
  • The dimethylamino group in the latter could enhance solubility but introduce basicity, altering pharmacokinetics.

Chlorobenzenesulfonamide Derivatives in Patent Literature ()

Patent EP 2022/06 discloses compounds like N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3-chlorobenzenesulfonamide , which share the 3-chlorobenzenesulfonamide motif but feature complex heterocyclic systems:

Compound Core Structure Heterocycle Biological Target
Target Compound 3-Chlorobenzenesulfonamide 5-Acetylthiophen-2-yl Undisclosed
Patent Compound 3-Chlorobenzenesulfonamide Imidazo-pyrrolo-pyrazine, cyclopentyl Kinase inhibition

Key Insights :

  • Both compounds leverage the 3-chlorobenzenesulfonamide group for target binding, but the patent compound’s fused heterocycle likely enhances specificity for kinases via shape complementarity.
  • The target compound’s simpler thiophene-ethyl linker may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.

Research Findings and Inferred Properties

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Solubility: The acetylthiophene group may improve solubility compared to purely aromatic systems (e.g., H-series isoquinoline) but less than charged amines in H-8/H-9 .
  • Binding Affinity : The 3-chloro substituent could mimic meta-substitutions in kinase inhibitors (e.g., compounds), favoring hydrophobic interactions .
  • Metabolic Stability : The absence of ester/oxoacetate groups (cf. ) may reduce susceptibility to hydrolysis, enhancing in vivo stability.

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